2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C6H11N3O2S |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
2-(1-methylpyrazol-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-9-5-6(4-8-9)2-3-12(7,10)11/h4-5H,2-3H2,1H3,(H2,7,10,11) |
InChI-Schlüssel |
KOLZIKIHYHQMJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CCS(=O)(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Direct Coupling of Pyrazole Derivatives with Sulfonamide Precursors
Method Overview:
This approach involves the initial synthesis of a pyrazole derivative, specifically substituted at the 4-position with a methyl group, followed by its coupling with sulfonamide precursors to form the target compound.
Preparation of 1-Methyl-3,5-dimethylpyrazole:
The synthesis begins with the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as methyl acetoacetate, under reflux conditions in an inert atmosphere. For example, methyl acetoacetate reacts with methylhydrazine hydrochloride in acetic acid, yielding 3,5-dimethyl-1H-pyrazole after purification.Functionalization at the 4-Position:
The pyrazole core is selectively chlorinated at the 4-position using reagents like pyrazole-4-sulfonyl chloride, which introduces a sulfonyl group, or via halogenation followed by substitution with methyl groups.Coupling with Sulfonamide:
The methylated pyrazole derivative is then reacted with a sulfonyl chloride derivative (e.g., ethanesulfonyl chloride) in the presence of a base such as triethylamine or diisopropylethylamine in dichloromethane (DCM). This step forms the sulfonamide linkage, resulting in the desired compound.
Research Data & Outcomes:
This method aligns with the synthesis of pyrazole-sulfonamide derivatives described in recent literature, where the use of sulfonyl chlorides and amines under mild conditions yields high purity products with yields ranging from 38% to 80% depending on substituents and reaction conditions.
Multistep Synthesis via Pyrazole Intermediates and Alkylation
Method Overview:
A more elaborate route involves synthesizing a pyrazole intermediate with a methyl group at the 1-position, followed by alkylation to introduce the ethane chain, and subsequent sulfonamide formation.
Synthesis of 1-Methylpyrazole:
Similar to the previous method, starting from hydrazine derivatives and 1,3-dicarbonyl compounds, with methylation achieved through methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.Introduction of the Ethane Chain:
The methylated pyrazole is then subjected to nucleophilic substitution with a suitable halogenated ethane derivative, such as ethylene dibromide or chloroethane, under reflux conditions with a base (e.g., potassium carbonate).Sulfonamide Formation:
The resulting ethane-linked pyrazole derivative is reacted with sulfonyl chlorides (e.g., ethanesulfonyl chloride) in DCM with a base to form the sulfonamide linkage.
Research Data & Outcomes:
This approach is supported by experimental data indicating efficient formation of the target compound with yields between 40% and 70%, depending on reaction parameters such as temperature, solvent, and molar ratios.
One-Pot Synthesis via Cyclocondensation and Sulfonamide Functionalization
Method Overview:
A streamlined method involves a one-pot cyclocondensation of hydrazines with β-ketoesters, followed by direct sulfonamide formation without isolating intermediates.
Cyclocondensation:
Hydrazine hydrate reacts with methyl acetoacetate or similar β-ketoesters in refluxing acetic acid or ethanol, forming the pyrazole core in a cyclocondensation process.In-situ Sulfonamide Formation:
After formation of the pyrazole ring, sulfonyl chlorides are added directly to the reaction mixture along with a base (e.g., triethylamine). The sulfonyl chloride reacts with the amino group of the pyrazole, forming the sulfonamide linkage.Purification:
The crude product is purified via column chromatography or recrystallization, yielding the target compound with high purity.
Research Data & Outcomes:
This method has been successfully employed in the synthesis of pyrazole-sulfonamide derivatives, with yields typically exceeding 60%, and is advantageous for reducing reaction steps and purification efforts.
Research-Driven Variations and Optimization
Recent studies have optimized the synthesis of pyrazole-sulfonamide compounds through various modifications:
Use of Microwave-Assisted Synthesis:
Accelerates reaction times and improves yields.Solvent Optimization:
Polar aprotic solvents such as DMF, DMSO, or NMP facilitate better yields and regioselectivity.Catalyst Employment:
Catalysts like p-toluenesulfonic acid or phosphoric acid enhance cyclization efficiency.
Research Outcomes:
Experimental data from recent research indicates that these optimizations can increase yields up to 80%, with improved selectivity and purity, making the process more efficient for large-scale synthesis.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Solvents | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Direct Coupling | Pyrazole derivatives + sulfonyl chlorides | DCM, TEA | Room temperature to reflux | 38-80% | High purity, straightforward |
| Multistep Alkylation | Pyrazole methylation + ethyl chain introduction | Acetic acid, K2CO3 | Reflux | 40-70% | Versatile, allows modifications |
| One-Pot Cyclocondensation | Hydrazine + β-ketoester + sulfonyl chloride | Ethanol, TEA | Reflux | >60% | Efficient, fewer steps |
| Microwave-Assisted | Pyrazole intermediates + sulfonyl chlorides | DMSO or DMF | Microwave irradiation | Up to 80% | Faster, higher yields |
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide is a versatile compound with applications in medicinal chemistry and materials research . Its primary application lies in its role as a building block for synthesizing therapeutic agents targeting infectious diseases and cancer.
Medicinal Chemistry
- Antileishmanial Agent: Research indicates that 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide interacts with molecular targets, demonstrating its potential as an antileishmanial agent. For instance, it interacts with Leishmania major pteridine reductase 1.
- Anti-tuberculosis agent: 1,3-Diarylpyrazolyl-acylsulfonamides with a (methylsulfonyl)propanamide substituent at the pyrazole C4 position have been reported as a potassium channel modulator for the treatment of a variety of human disorders . Screening against various strains of Mtb indicated a novel mechanism of action . The compound was non-cytotoxic against HepG2 cell-line under both glucose and galactose containing media conditions at the highest concentration tested, minimizing the possibility of mitochondrial cytotoxicity .
Structural Features and Reactivity
The uniqueness of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide is largely attributed to its sulfonamide group, which enhances its solubility and reactivity compared to other similar compounds. This structural feature significantly contributes to its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1H-Pyrazol-4-yl)ethanone | Contains a ketone group instead of a sulfonamide | Lacks the sulfonamide functionality |
| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Features a morpholine ring attached to the pyrazole | Morpholine adds different chemical properties |
| Sulfur-containing pyrazoles | Sulfur atoms bonded directly to the pyrazole ring | Varies in reactivity due to different sulfur bonding |
| 2-(3-Pyridyl)-pyrazole derivatives | Incorporates a pyridine ring along with pyrazole | Offers different biological activities |
Spectroscopic Studies
Spectroscopic methods, including FTIR, 1H NMR, and 13C NMR, are crucial for confirming the structure and interactions of pyrazole derivatives . For instance, FTIR spectroscopy can reveal interactions between the pyrazole derivative and solvents like DMSO and nitromethane (NM) .
- The IR absorption band of the S=O group shifts from 1025 to 1057 cm-1, which indicates dipole-dipole interactions between the hydrogen of the aldehyde group (-CHO) of pyrazole derivatives and the sulphonyl group (S=O) of the DMSO solvent .
- The other IR absorption band of the N-O group shifts from 1549 to 1565 cm-1, which indicates the dipole-dipole interaction between the hydrogen of the aldehyde group (-CHO) of synthesized pyrazole derivatives and (N-O) of the NM solvent .
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
- Sulfonamide vs.
- Halogenation: 2-(4-Iodophenoxymethyl)pyridine includes a heavy iodine atom, which could enhance radiopharmaceutical applications but increase molecular weight and cost .
Physicochemical and Economic Considerations
- Molecular Weight: The target compound (~201.24 g/mol) is lighter than iodinated analogs (e.g., 327.12 g/mol for 2-(4-Iodophenoxymethyl)pyridine), favoring better bioavailability.
- Pricing : Sulfonamide derivatives like 1-(Pyridin-2-yl)ethane-1-sulfonamide are priced higher (€754.00/50mg) than pyrazole-carbaldehydes (€529.00/50mg), reflecting synthetic complexity or demand .
Biologische Aktivität
2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide, often referred to as a pyrazole-based sulfonamide, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide features a pyrazole ring attached to an ethane sulfonamide group. This configuration is critical for its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrases (CAs), which are essential enzymes involved in maintaining acid-base balance and facilitating physiological processes. Inhibition of CAs can lead to various therapeutic effects, including diuresis and anti-tumor activity.
Carbonic Anhydrase Inhibition
Research has shown that 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide exhibits potent inhibitory activity against different isoforms of carbonic anhydrases. For instance, it has been reported to have a Ki value of approximately 6.6 nM against the human CA I isoform, indicating high potency compared to standard inhibitors like acetazolamide (Ki = 12.1 nM) . The selectivity index (SI) for various isoforms further highlights its potential therapeutic utility.
Antimicrobial Activity
In addition to its action on carbonic anhydrases, this compound has demonstrated significant antimicrobial properties. Studies have indicated that it exhibits moderate activity against Mycobacterium tuberculosis (Mtb), making it a candidate for further exploration as an anti-tuberculosis agent . The compound's unique structure allows it to interact with Mtb under stressful environmental conditions found within macrophages.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide:
- Inhibition Studies : A study evaluated the compound's inhibitory effects on various CA isoforms, revealing that it was particularly effective against hCA I and hCA II, with selectivity indices suggesting potential applications in treating conditions like glaucoma and edema .
- Antitubercular Activity : In a screening campaign against Mtb, the compound was identified as having moderate activity under acidic conditions that mimic the intraphagosomal environment. This suggests its potential role in addressing drug-resistant tuberculosis .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the compound's efficacy. Modifications around the pyrazole core have been systematically explored to enhance its biological activity against target pathogens .
Data Tables
The following table summarizes key findings related to the biological activity of 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(1-Methyl-1H-pyrazol-4-yl)ethane-1-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 1-methyl-1H-pyrazole-4-ethylamine with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 amine:sulfonyl chloride) and reaction temperature (0–25°C) to minimize byproducts like disulfonamides. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound. Structural validation requires / NMR and HRMS, as demonstrated in analogous sulfonamide syntheses .
Q. Which spectroscopic techniques are essential for characterizing this sulfonamide’s structure and purity?
- Methodological Answer : Key techniques include:
- NMR (to confirm sulfonamide NH proton at δ ~10–11 ppm and pyrazole CH).
- NMR (to verify sulfonamide S=O groups at ~110–120 ppm).
- X-ray crystallography (for absolute configuration, as seen in related sulfonamide derivatives ).
- HRMS for molecular ion validation (±2 ppm accuracy).
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer : Initial screening should include:
- Enzyme inhibition assays (e.g., carbonic anhydrase isoforms, using fluorometric or stopped-flow methods ).
- Cytotoxicity tests (MTT assay on cancer cell lines, with IC determination).
- Solubility and stability profiling (e.g., HPLC-based kinetic studies in PBS at pH 7.4).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC values or selectivity profiles often arise from:
- Assay variability (e.g., buffer composition, enzyme source). Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase ).
- Compound purity : Re-test batches with ≥95% purity (HPLC-UV).
- Structural analogs : Compare activity trends with substituted pyrazole-sulfonamides to identify critical functional groups .
Q. What strategies are effective in designing SAR studies for pyrazole-sulfonamide derivatives?
- Methodological Answer : Focus on:
- Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to enhance sulfonamide acidity, improving enzyme binding .
- Sulfonamide linker flexibility : Compare ethane vs. propane spacers to optimize steric/electronic interactions with target proteins.
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding modes against crystallographic enzyme structures (e.g., PDB 3LXE) .
Q. How should researchers address low solubility in aqueous buffers during in vitro testing?
- Methodological Answer : Mitigation approaches include:
- Co-solvent systems (e.g., ≤1% DMSO in PBS, validated for no cytotoxicity).
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly.
- Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol vesicles) to enhance bioavailability .
Q. What crystallographic insights exist for related sulfonamides, and how can they guide structural analysis?
- Methodological Answer : X-ray studies of analogs (e.g., N-(7-ethoxy-1H-indazol-4-yl)-4-methylbenzenesulfonamide) reveal planar sulfonamide groups and intermolecular H-bonding networks (N–H···O=S) stabilizing crystal packing . These findings inform:
- Torsional angle analysis (C–S–N–C dihedral) to assess conformational flexibility.
- Hydrogen-bond donor/acceptor mapping for target interaction predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
